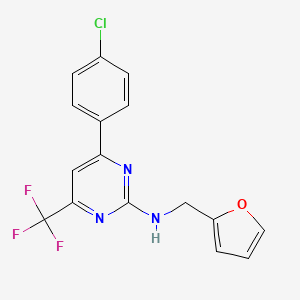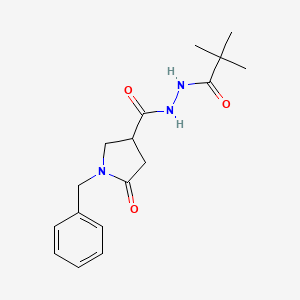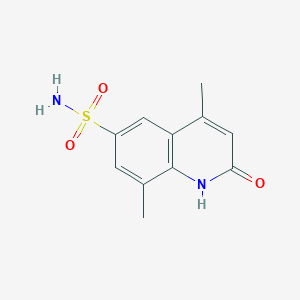
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as CTMP, is a small molecule drug that has shown potential in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine leads to changes in the expression of certain genes, which can result in the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the modulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its unique mechanism of action, which can provide valuable insights into the regulation of gene expression and the inhibition of cancer cell growth. However, one limitation of using 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions that could be pursued in the study of 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods could make 4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine more accessible for research purposes.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in cancer research, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-11-5-3-10(4-6-11)13-8-14(16(18,19)20)23-15(22-13)21-9-12-2-1-7-24-12/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDUGIGFPNBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4695310.png)
![2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4695329.png)

![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4695344.png)
![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4695360.png)

![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)

![7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4695376.png)
![2-({4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4695384.png)
![3-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4695394.png)
![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4695398.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(2-phenylethyl)benzamide](/img/structure/B4695402.png)